molecular formula C9H15N3OS B1475456 1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine CAS No. 1895623-32-1

1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No. B1475456
M. Wt: 213.3 g/mol
InChI Key: PBPBKKFGIHMEGD-UHFFFAOYSA-N
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Description

The chemical compound ‘1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine’ is a versatile material with potential applications in scientific research1. Its unique structure allows for diverse studies in various fields, including medicinal chemistry, organic synthesis, and materials science1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of ‘1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine’. However, related compounds such as ‘2-(tetrahydro-2H-thiopyran-4-yl)ethan-1-amine’ and ‘2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine’ have been synthesized23. The synthesis of these compounds typically involves several steps, including cyclization and reaction with other compounds3.



Molecular Structure Analysis

The molecular structure of ‘1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine’ is unique and allows for diverse studies in various fields1. However, specific details about its molecular structure analysis are not available in the current data.



Chemical Reactions Analysis

Specific information on the chemical reactions involving ‘1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine’ is not available in the current data.



Physical And Chemical Properties Analysis

The physical and chemical properties of ‘1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine’ are not specified in the current data. However, related compounds such as ‘2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine’ are white to off-white crystalline powders that are soluble in dimethyl sulfoxide (DMSO) and ethanol3.


Scientific Research Applications

Anticancer Activity

A novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety were synthesized and evaluated for their anti-cancer activities against MCF-7 breast cancer cell lines. These compounds displayed moderate cytotoxicity, indicating potential as anticancer agents (Redda & Gangapuram, 2007).

Energetic Materials

Research into bi-heterocyclic skeletons with high heats of formation (HOF) and corresponding energetic salts with high heats of detonation (Q) has been conducted. A series of energetic salts based on 3-(5-amino-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-amine demonstrated detonation performances comparable to RDX, a high explosive, indicating their potential use as energetic materials (Cao et al., 2020).

Synthesis of Novel Structures

The synthesis and characterization of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine and its energetic material precursors have been reported. These materials exhibited intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, showcasing the structural versatility and potential applications of these compounds in materials science (Zhu et al., 2021).

Peptide Synthesis

The novel 2H-azirin-3-amine [S]-N-(1-aza-6-thiaspiro[2.5]oct-1-en-2-yl)proline methyl ester was synthesized starting from tetrahydro-2H-thiopyran-4-carboxylic acid and methyl prolinate. This compound proved useful as a synthon for the dipeptide [S]-N-[(4-aminotetrahydro-2H-thiopyran-4-yl)carbonyl]proline in peptide synthesis, indicating its application in the synthesis of bioactive peptides and drug development (Stoykova, Linden, & Heimgartner, 2014).

Safety And Hazards

Specific safety and hazard information for ‘1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine’ is not available in the current data.


Future Directions

The compound ‘1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine’ has potential applications in scientific research, particularly in fields like medicinal chemistry, organic synthesis, and materials science1. However, specific future directions are not available in the current data.


Please note that this analysis is based on the available data and may not cover all aspects of the compound. For a more comprehensive analysis, further research and studies are needed.


properties

IUPAC Name

1-[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6(10)9-11-8(12-13-9)7-2-4-14-5-3-7/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPBKKFGIHMEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCSCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

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